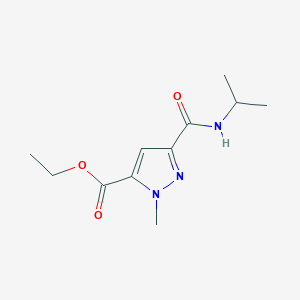![molecular formula C33H32N6O B454859 (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B454859.png)
(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic molecule It features a chromene core, which is a fused ring system containing both benzene and pyran rings, and is substituted with pyrazolyl groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4H-chromene-3-carbonitrile under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Amines and other reduced forms of the original compound.
Substituted derivatives: Compounds with various substituents replacing the amino group.
Scientific Research Applications
(8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to bind to specific sites on these targets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-4H-chromene derivatives: Compounds with similar chromene cores but different substituents.
Pyrazole derivatives: Compounds with pyrazole rings and various functional groups.
Uniqueness
- The combination of chromene and pyrazole moieties in (8E)-2-amino-4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-8-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile provides unique structural and electronic properties, making it distinct from other compounds.
Properties
Molecular Formula |
C33H32N6O |
|---|---|
Molecular Weight |
528.6g/mol |
IUPAC Name |
(8E)-2-amino-4-(3,5-dimethyl-1-phenylpyrazol-4-yl)-8-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C33H32N6O/c1-20-28(22(3)38(36-20)25-13-7-5-8-14-25)18-24-12-11-17-27-31(29(19-34)33(35)40-32(24)27)30-21(2)37-39(23(30)4)26-15-9-6-10-16-26/h5-10,13-16,18,31H,11-12,17,35H2,1-4H3/b24-18+ |
InChI Key |
XSDNJIUICARRNJ-HKOYGPOVSA-N |
SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=C3CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)/C=C/3\CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C=C3CCCC4=C3OC(=C(C4C5=C(N(N=C5C)C6=CC=CC=C6)C)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diisopropyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B454776.png)
![Ethyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454778.png)
![butyl 4-[({[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B454779.png)
![methyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454780.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(2-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B454781.png)
![N-[(2-chlorophenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B454782.png)
![2-PHENYL-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B454784.png)
![5-(4-chlorophenyl)-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454785.png)
![5-(1,3-benzodioxol-5-yl)-N-[4-(1H-pyrazol-1-yl)benzyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454788.png)
![N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B454789.png)

![N-(2-{[4-(TERT-BUTYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ETHYL)-1-CYCLOHEXANECARBOXAMIDE](/img/structure/B454793.png)
![2,6-bis[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]cyclohexanone](/img/structure/B454794.png)

